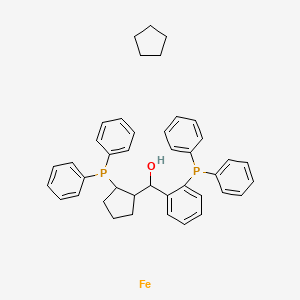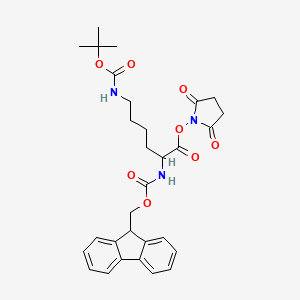
N-Fmoc-N6-Boc-L-lysine succinimido ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N6-Boc-L-lysine succinimido ester is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group serve as protecting groups for the amino functionalities, while the succinimido ester facilitates the coupling reactions in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N6-Boc-L-lysine succinimido ester typically involves multiple steps:
Protection of the ε-amino group: The ε-amino group of L-lysine is protected using the Boc group. This is achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the α-amino group: The α-amino group is then protected using the Fmoc group. This is done by reacting the Boc-protected lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Activation of the carboxyl group: The carboxyl group of the Fmoc-N6-Boc-L-lysine is activated by converting it into a succinimido ester. This is achieved by reacting the Fmoc-N6-Boc-L-lysine with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.
Types of Reactions:
Substitution Reactions: The succinimido ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Fmoc Removal: 20% piperidine in dimethylformamide (DMF).
Boc Removal: 95% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Amide Bonds: Formed during peptide coupling reactions.
Free Amino Groups: Formed after deprotection of Fmoc and Boc groups.
科学研究应用
N-Fmoc-N6-Boc-L-lysine succinimido ester is extensively used in:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug Development: In the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Biological Studies: In the study of protein-protein interactions and enzyme mechanisms.
作用机制
The primary function of N-Fmoc-N6-Boc-L-lysine succinimido ester is to facilitate peptide bond formation. The succinimido ester group reacts with amino groups to form stable amide bonds, while the Fmoc and Boc groups protect the amino functionalities during the synthesis process. The protecting groups are selectively removed at different stages to allow sequential peptide elongation.
相似化合物的比较
N-Fmoc-N6-Boc-L-lysine: Similar structure but lacks the succinimido ester group.
N-Fmoc-N6-Alloc-L-lysine: Uses allyloxycarbonyl (Alloc) as a protecting group instead of Boc.
N-Fmoc-N6-Z-L-lysine: Uses benzyloxycarbonyl (Z) as a protecting group instead of Boc.
Uniqueness: N-Fmoc-N6-Boc-L-lysine succinimido ester is unique due to its combination of protecting groups and the reactive succinimido ester, making it highly efficient for peptide synthesis. The presence of both Fmoc and Boc groups allows for selective deprotection, providing greater control over the synthesis process.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZVSWDWBWWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
![2-[[6-[[1-[3-[(2-Cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13396231.png)
![4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396242.png)

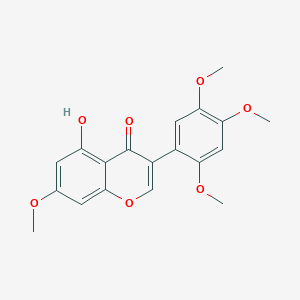
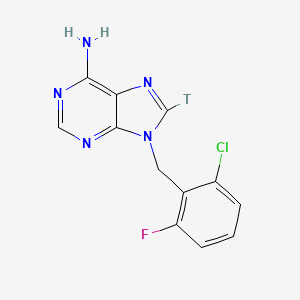

![1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13396264.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13396268.png)
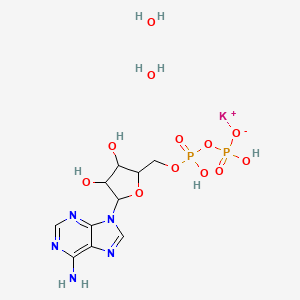
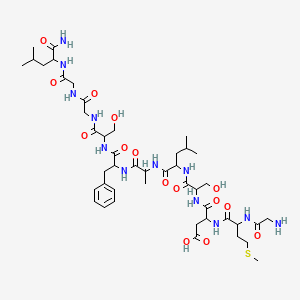
![5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid](/img/structure/B13396275.png)

